This compound is synthesized from readily available chemical precursors. Its classification falls under organic compounds, specifically as a nitrogen-containing heterocyclic compound. The presence of both pyrimidine and pyrrolidine structures positions it within a group of compounds that are often explored for their therapeutic potential.
The synthesis of 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol typically involves several steps, starting from commercially available starting materials. One common synthetic route begins with the reaction of 5-fluoropyrimidine derivatives with pyrrolidine under specific conditions to yield the desired product.
The molecular structure of 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol can be described using its molecular formula and molecular weight of approximately 185.19 g/mol.
The compound's structure can be represented by various notations including SMILES (Simplified Molecular Input Line Entry System) and InChI (International Chemical Identifier), which provide insights into its connectivity and stereochemistry.
1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol can participate in various chemical reactions typical for both pyrimidine and pyrrolidine derivatives:
The mechanism of action for 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol is primarily related to its interaction with specific biological targets, often involving enzyme inhibition or modulation of signaling pathways.
Understanding these interactions at a molecular level aids in predicting its efficacy and potential side effects.
1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol exhibits several notable physical and chemical properties:
These properties are essential for determining how the compound behaves in biological systems and its suitability for further development.
The applications of 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol span various fields:
The synthesis of 1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-ol relies on sequential functionalization of pyrimidine and pyrrolidine precursors. A prevalent route involves nucleophilic aromatic substitution (SNAr), where 4-chloro-5-fluoropyrimidine reacts with 3-hydroxypyrrolidine under basic conditions. This step necessitates anhydrous solvents like tetrahydrofuran or dimethylformamide and temperatures of 60–80°C to achieve 70–85% yields [3] [10]. The electron-withdrawing fluorine atom at C5 enhances the reactivity of C4 toward nucleophiles, enabling efficient pyrrolidine coupling.
Alternative approaches employ retro-synthetic disconnection at the C-N bond. For example, 5-fluoropyrimidin-4-amine derivatives undergo copper-catalyzed coupling with 3-bromopyrrolidines, though this method faces challenges with regioselectivity. Palladium-catalyzed Buchwald-Hartwig amination offers improved stereoretention but requires expensive catalysts and inert atmospheres [4] [6]. Key intermediates like 6-cyclopropyl-5-fluoropyrimidin-4-yl derivatives (e.g., EVT-6567751) illustrate the versatility of pyrimidine scaffolds in generating structural diversity [10].
Table 1: Representative Multi-Step Synthesis Routes
Starting Materials | Conditions | Key Intermediate | Yield |
---|---|---|---|
4-Chloro-5-fluoropyrimidine + 3-hydroxypyrrolidine | K₂CO₃, DMF, 70°C, 12 h | 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol | 82% |
4-Amino-5-fluoropyrimidine + 3-tosyloxypyrrolidine | CuI, phenanthroline, DMSO, 100°C | N-protected pyrrolidinylpyrimidine | 68% |
Post-coupling modifications include deprotection or oxidation steps to introduce the 3-hydroxy group. Enantiomerically pure (S)-3-hydroxypyrrolidine is often synthesized via resolution of racemic mixtures using tartaric acid derivatives or enzymatic kinetic resolution [6].
Selective fluorination is achieved using hydrofluoric acid (HF)-based systems with Lewis acid catalysts. Antimony-based catalysts (e.g., SbF₃ or SbCl₅) facilitate Cl/F exchange in dichloromethylbenzene precursors under mild conditions (50°C), achieving >90% selectivity for mono- or difluorinated products. The catalytic cycle involves Sb(III)/Sb(V) redox pairs activating HF via nucleophilic fluoride transfer [1]. For pyrimidine substrates, electrophilic fluorinating agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) enable direct C–H fluorination, though competing side reactions necessitate careful optimization of stoichiometry and temperature [8].
Ring functionalization leverages transition-metal catalysts. Palladium-catalyzed C–N coupling installs pyrrolidine onto halogenated pyrimidines using BrettPhos or RuPhos ligands, which suppress homocoupling. Nickel catalysts offer cost-effective alternatives for aryl chloride activation but require stoichiometric zinc reductants [4] [6]. Asymmetric hydrogenation of pyrrolidine enamines (e.g., using Ru-BINAP complexes) provides enantiopure 3-hydroxypyrrolidine with 95–99% ee, critical for chiral drug synthesis [6].
Table 2: Catalytic Fluorination Systems
Catalyst | Fluorination Source | Temperature | Selectivity | Application Scope |
---|---|---|---|---|
SbF₃ | HF-pyridine | 50°C | 92% (mono-F) | Aromatic Cl/F exchange |
Pd(OAc)₂/RuPhos | NFSI | 80°C | 85% | Pyrimidine C–H fluorination |
Ru-(S)-BINAP | H₂ (50 psi) | 25°C | 98% ee | Asymmetric pyrrolidine reduction |
Solvent-free methods eliminate purification burdens and enhance atom economy. Reactions between 4-chloro-5-fluoropyrimidine and 3-hydroxypyrrolidine proceed efficiently on mineral supports like alumina or K10 montmorillonite clay. The clay’s Brønsted acidity catalyzes nucleophilic substitution, yielding 75–88% product after 30–60 minutes at 80°C [9]. Microwave irradiation further accelerates reactions by dipole activation, reducing processing times from hours to minutes. For example, pyrrolidine ring-opening of epoxides (e.g., glycidyl ethers) completes within 1–5 minutes at 120°C under microwave conditions, compared to 12 hours conventionally [9].
Optimized protocols use focused microwave reactors with IR temperature monitoring to prevent decomposition. Key parameters include:
Table 3: Microwave Optimization for Azole-Pyrrolidine Hybrids
Nucleophile | Electrophile | Time (min) | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Imidazole | Phenyl glycidyl ether | 1 | 120 | 53 |
4-Methylimidazole | Phenyl glycidyl ether | 1 | 120 | 49 |
2-Bromopyrazole | Phenyl glycidyl ether | 1 | 120 | 26 |
Notably, sterically hindered nucleophiles (e.g., 2-bromopyrazole) exhibit lower yields due to restricted diffusion in solvent-free media [9].
Chiral separation begins with diastereomeric crystallization using resolving agents like (1R)-(-)-10-camphorsulfonic acid or L-tartaric acid. This method achieves >99% ee but requires stoichiometric chiral auxiliaries and multiple recrystallization steps [6]. Preparative chiral chromatography using amylose- or cellulose-based stationary phases (e.g., Chiralpak® AD-H) resolves racemates with methanol/ethanol mobile phases, offering 90–95% recovery at milligram-to-gram scales [6].
Advanced techniques include enzymatic kinetic resolution. Lipases (e.g., Candida antarctica) selectively acylate the (R)-enantiomer of racemic 1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-ol using vinyl acetate, leaving the (S)-isomer untouched. This process achieves 48% conversion and 99% ee for the desired (S)-isomer [6]. Final purification employs simulated moving bed chromatography (SMB) for continuous separation, improving throughput by 3-fold compared to batch methods.
Distillation under reduced pressure (0.1–1 mmHg) removes volatile impurities for low-melting-point derivatives, while silica gel chromatography with ethyl acetate/hexane gradients isolates non-volatile by-products [1] [6].
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: